3-benzyl-6-(hydroxymethyl)piperidin-2-one
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Overview
Description
3-benzyl-6-(hydroxymethyl)piperidin-2-one is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products. The compound this compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-(hydroxymethyl)piperidin-2-one can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. The reaction conditions typically include the use of hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled hydrogenation reactions, ensuring high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-(hydroxymethyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the piperidin-2-one structure can be reduced to form a hydroxyl group.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
3-benzyl-6-(hydroxymethyl)piperidin-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-6-(hydroxymethyl)piperidin-2-one involves its interaction with specific molecular targets and pathways
Properties
CAS No. |
1822627-53-1 |
---|---|
Molecular Formula |
C13H17NO2 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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